(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
- The compound’s IUPAC name is (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one.
- It belongs to the class of pyrazolone derivatives.
- The benzothiazole moiety contributes to its aromatic character, and the imidazole ring adds heterocyclic features.
- This compound has potential biological activities due to its unique structure.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, including condensation reactions, cyclizations, and multistep syntheses.
Reaction Conditions: These methods often involve the use of appropriate reagents, solvents, and catalysts.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, such as
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Investigations explore its pharmacological properties, toxicity, and therapeutic potential.
Industry: Applications could include dyes, pharmaceutical intermediates, or agrochemicals.
Mechanism of Action
Targets: The compound might interact with specific enzymes, receptors, or cellular components.
Pathways: It could modulate signaling pathways, gene expression, or metabolic processes.
Further Research Needed: Detailed studies are essential to unravel its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of benzothiazole, imidazole, and pyrazolone moieties sets it apart.
Similar Compounds: Some related compounds include
Remember that further research and experimental validation are crucial to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C20H22N6OS2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H22N6OS2/c1-12-16(23-11-22-12)10-28-9-8-21-13(2)18-14(3)25-26(19(18)27)20-24-15-6-4-5-7-17(15)29-20/h4-7,11,25H,8-10H2,1-3H3,(H,22,23) |
InChI Key |
RABCRWBSJCZLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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